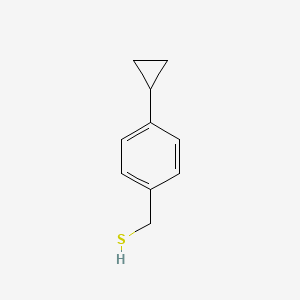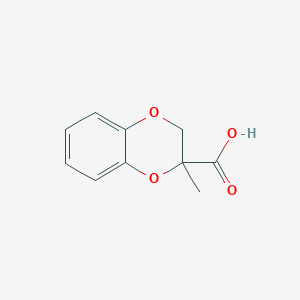
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
概要
説明
“2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” is a chemical compound that is part of the 1,4-benzodioxane family . It has been studied for its potential in the synthesis of enantiomerically enriched 1,4-benzodioxanes .
Synthesis Analysis
The synthesis of enantiomerically enriched 1,4-benzodioxanes, including 2-substituted versions like our compound of interest, has been achieved using a versatile catalyst system . The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst . Excellent enantioselectivities of up to 99:1 er were obtained by using the catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .Molecular Structure Analysis
The molecular structure of “2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” is characterized by a 1,4-benzodioxane core with a methyl and a carboxylic acid substituent at the 2-position .Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” are primarily centered around its synthesis. The process involves ring closing metathesis and asymmetric hydrogenation .Physical And Chemical Properties Analysis
The compound “2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” is a solid at room temperature . Its molecular weight is 194.19 . The melting point of this compound is between 126-128 degrees Celsius .科学的研究の応用
Synthesis and Resolution
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is involved in the synthesis and resolution of enantiopure 2-substituted 1,4-benzodioxanes, crucial for pharmaceutical applications. The resolution of racemates of its methyl ester and mesylate derivatives through preferential crystallization showcases its importance in producing enantiopure compounds (Bolchi et al., 2007). Furthermore, lipase-catalyzed hydrolysis emphasizes its role in producing enantiomerically pure esters, demonstrating its utility in the synthesis of specific drug enantiomers (Varma et al., 2008).
Chemical Transformations
Its derivatives undergo chemical transformations that are pivotal in synthesizing complex molecular structures. For instance, cycloaddition reactions involving its conjugated diene acids lead to regiospecific bicyclo[2.2.2]octene derivatives (Rao & Bhaskar, 1993). Such transformations are fundamental in organic synthesis, offering pathways to novel compounds.
Anti-inflammatory Applications
Derivatives of 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid have been identified with anti-inflammatory properties. The synthesis of new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit showed potency comparable to Ibuprofen in certain assays, indicating potential therapeutic applications (Vazquez et al., 1996).
Coordination Chemistry
The molecule's derivatives have also been explored in coordination chemistry to form networks with metal ions. The interaction between its bifunctional molecules containing carboxyl and thioether groups with metal ions showcases its versatility in forming coordination networks, which are of interest in materials science and catalysis (Zhou et al., 2008).
Corrosion Inhibition
Research has also extended into the field of materials science, where derivatives have been studied for their corrosion inhibition properties. These studies are crucial for developing safer and more durable materials for industrial applications (Saady et al., 2018).
特性
IUPAC Name |
3-methyl-2H-1,4-benzodioxine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-10(9(11)12)6-13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXYEGILYPEDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2978015.png)
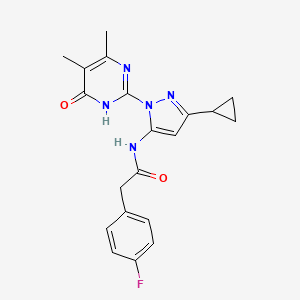
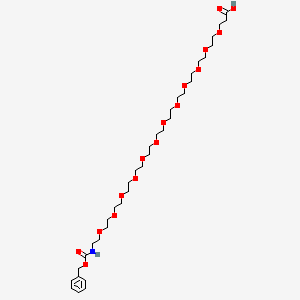
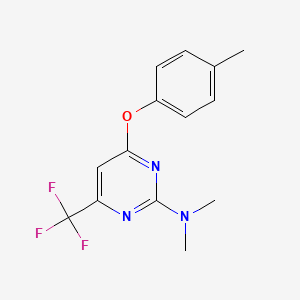
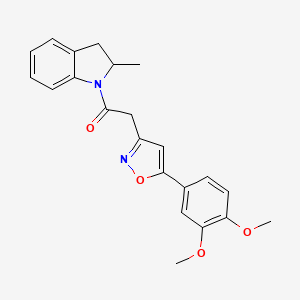
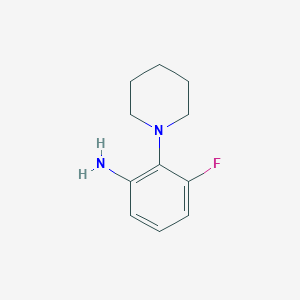
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2978026.png)
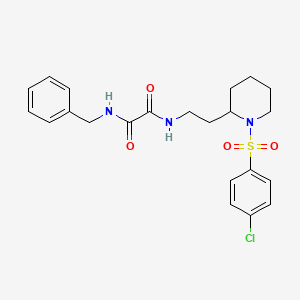
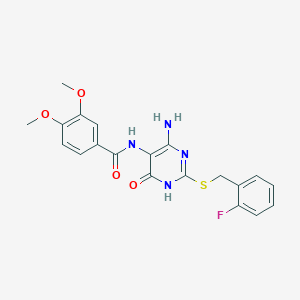
![ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/no-structure.png)
![Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2978030.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2978031.png)
